3-(4-Methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline
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Overview
Description
3-(4-Methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a 4-methylbenzenesulfonyl group and a pyrrolidin-1-yl group, which may confer unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available quinoline derivatives.
Sulfonylation: The quinoline core is sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is typically carried out at room temperature or slightly elevated temperatures.
Nucleophilic Substitution: The sulfonylated quinoline is then subjected to nucleophilic substitution with pyrrolidine. This step often requires a polar aprotic solvent like dimethylformamide (DMF) and may be catalyzed by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations for industrial synthesis include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective and scalable processes.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl and pyrrolidinyl groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
3-(4-Methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and pyrrolidinyl groups can enhance binding affinity and selectivity towards these targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)quinoline: Lacks the sulfonyl group, which may result in different biological activities.
3-(4-Methylbenzenesulfonyl)quinoline: Lacks the pyrrolidinyl group, affecting its chemical reactivity and biological properties.
Quinoline: The parent compound, which serves as a core structure for many derivatives with diverse applications.
Uniqueness
3-(4-Methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is unique due to the presence of both the sulfonyl and pyrrolidinyl groups, which can confer distinct chemical and biological properties. These substitutions can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable molecule in various research fields.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-15-8-10-16(11-9-15)25(23,24)19-14-21-18-7-3-2-6-17(18)20(19)22-12-4-5-13-22/h2-3,6-11,14H,4-5,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHBVAIRBCCLBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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